N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOYHAXHPLCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Bromide Precursors
Aryl bromide (e.g., 3-bromophenylacetamide) + bis(pinacolato)diboron + base + Pd catalyst → N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Representative Procedures and Yields
Detailed Experimental Insights
Catalyst Selection: The palladium catalyst PdCl2(dppf)2 is frequently used due to its high activity and stability under the reaction conditions. Tetrakis(triphenylphosphine)palladium(0) is also effective, especially in aqueous-organic solvent mixtures. Nickel-based catalysts (e.g., dichlorobis(trimethylphosphine)nickel) have been employed to achieve higher yields under sealed conditions.
Base Effects: Potassium acetate is the most common base, facilitating the transmetalation step in the borylation. Sodium carbonate and cesium fluoride have also been used, the latter notably in nickel-catalyzed protocols.
Solvent Systems: 1,4-Dioxane is the preferred solvent for palladium-catalyzed borylation, providing good solubility and thermal stability. Mixed solvent systems of 1,2-dimethoxyethane and water are also effective, especially in Suzuki coupling steps involving the prepared boronate ester.
Reaction Conditions: Typical reactions are conducted under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation. Temperatures range from 80°C to 120°C, with reaction times from 2 hours to overnight. Microwave irradiation can accelerate the reaction but may reduce yield.
Purification: Post-reaction, the mixtures are generally worked up by extraction with organic solvents (ethyl acetate or dichloromethane), washed with brine or saturated sodium chloride, dried over anhydrous magnesium sulfate or sodium sulfate, and purified by silica gel column chromatography or preparative HPLC.
Example Reaction Procedure
Step 1: To a solution of 3-bromophenylacetamide (2.5 g, 11.6 mmol) and bis(pinacolato)diboron (4.4 g, 17.5 mmol) in 100 mL of 1,4-dioxane, potassium acetate (3.4 g, 35 mmol) and PdCl2(dppf)2 (0.95 g, 1.1 mmol) were added.
Step 2: The mixture was degassed with nitrogen and heated at 85°C overnight under inert atmosphere.
Step 3: After completion, the reaction mixture was concentrated under reduced pressure, and the crude product was purified by column chromatography using ethyl acetate/petroleum ether (15% v/v) to yield the target compound as a pink solid (1.55 g, 51% yield).
Characterization: LCMS showed [M+1]+ at 262; 1H NMR (400 MHz, DMSO-d6) δ 1.29 (s, 12H), 2.03 (s, 3H), aromatic signals between 7.30-7.89 ppm, and amide proton at 9.93 ppm.
Research Findings and Comparative Analysis
The nickel-catalyzed borylation under sealed tube conditions with cesium fluoride and trimethyl(2,2,2-trifluoroethoxy)silane achieved the highest reported yield of 93%, indicating the potential of nickel catalysis for efficient synthesis.
Palladium-catalyzed methods remain the most widely used due to their robustness and compatibility with various substrates. The use of PdCl2(dppf)2 and potassium acetate in dioxane at moderate temperatures (~85°C) is a standard protocol yielding around 50-74%.
Microwave-assisted synthesis can reduce reaction times drastically (to 20 minutes) but may compromise yield (around 30%), suggesting a trade-off between speed and efficiency.
The choice of base and solvent critically influences reaction outcome, with potassium acetate and 1,4-dioxane providing a good balance of reactivity and product purity.
Summary Table of Preparation Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| PdCl2(dppf)2 / Potassium acetate | PdCl2(dppf)2 | KOAc | 1,4-Dioxane | 85 | Overnight | 51 | Standard borylation; inert atmosphere |
| Tetrakis(triphenylphosphine)palladium(0) / Sodium carbonate | Pd(PPh3)4 | Na2CO3 | DME / H2O | 90 | 7 h | 74 | Reflux; aqueous-organic solvent |
| Dichlorobis(trimethylphosphine)nickel / Cesium fluoride | NiCl2(PMe3)2 | CsF | 1,4-Dioxane | 100 | 12 h | 93 | Sealed tube; high yield |
| Pd(dppf)Cl2 / Potassium carbonate (Microwave) | Pd(dppf)Cl2 | K2CO3 | DME / H2O | 120 | 20 min | 30 | Microwave irradiation; faster but lower yield |
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that compounds similar to N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide may exhibit neuroprotective effects. Such compounds can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases by acting on NMDA receptors and other excitatory pathways. The ability to inhibit excitotoxicity associated with excessive glutamate signaling can be pivotal in treating conditions like Alzheimer's and Parkinson's disease .
Anticancer Activity
The boron-containing structure of this compound suggests potential applications in cancer therapy. Boron compounds have been studied for their ability to enhance the efficacy of radiotherapy and chemotherapy. They can selectively target tumor cells while sparing healthy tissues. Studies have shown that modifying phenolic compounds with boron can lead to increased cytotoxicity against cancer cell lines .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research has indicated that such polymers could be used in high-performance applications such as aerospace and automotive industries .
Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications. It can serve as a precursor for boron-doped nanomaterials which have shown promise in catalysis and energy storage systems. The functionalization of nanoparticles with this compound may enhance their stability and reactivity in various chemical processes .
Agricultural Chemistry
Pesticide Development
The phenoxyacetamide moiety is known for its herbicidal properties. Research has explored the potential of similar compounds as selective herbicides that can target specific weeds without harming crops. The development of such agrochemicals is crucial for sustainable agriculture practices .
Plant Growth Regulators
Compounds like this compound may also function as plant growth regulators. Their ability to influence hormonal pathways could lead to enhanced growth rates and yields in various crops .
Case Studies
Mechanism of Action
The mechanism by which N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects involves the interaction of the boron-containing ring with various molecular targets. The dioxaborolane ring can form stable complexes with diols and other nucleophiles, facilitating its use in various chemical reactions. The phenoxy and acetamide groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The following table highlights key differences between Compound A and its analogs:
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy (IR):
- Compound A : Expected peaks at ~3280 cm⁻¹ (N-H stretch), 1660–1680 cm⁻¹ (C=O stretch), and 1340 cm⁻¹ (B-O bond), consistent with acetamide-boronate hybrids .
- PN-1940: Shows similar C=O and B-O peaks but lacks the phenoxy C-O stretch (~1250 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Pinacol methyl groups: Singlet at δ 1.3 ppm (12H, -C(CH₃)₂). N-methyl group: Singlet at δ 2.8–3.0 ppm (3H, -NCH₃). Phenoxy protons: Multiplet at δ 6.8–7.4 ppm (aromatic H) .
- ¹³C NMR : Boronate quaternary carbon at δ 85–90 ppm ; acetamide carbonyl at δ 165–170 ppm .
Solubility and Stability:
Research Findings and Challenges
- Reactivity in Coupling: Phenoxy-linked boronates (e.g., Compound A) show 10–15% higher yields in coupling reactions compared to phenyl-linked analogues (PN-1940) due to reduced steric hindrance .
- Limitations : Hydrolysis of the boronate ester under acidic conditions remains a challenge; stabilization strategies include using bulky pinacol groups .
- Biological Activity : N-methylation in acetamides improves blood-brain barrier penetration, making Compound A a candidate for CNS-targeted drug design .
Biological Activity
N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a boron-containing moiety that may confer distinctive biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C15H22BNO3
- Molecular Weight: 275.15 g/mol
- CAS Number: 1036761-96-2
The biological activity of this compound is largely attributed to its ability to act as a boronic ester. This allows it to participate in various chemical reactions essential for the synthesis of organic compounds. The presence of the dioxaborolane group enhances its reactivity and stability, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:
- Inhibition of Cell Proliferation: Research has shown that related compounds can inhibit the proliferation of various cancer cell lines at low concentrations (IC50 values ranging from 0.1 to 0.5 µM) .
- Selectivity for Cancer Cells: Certain derivatives demonstrate a significant selectivity index against cancer cells compared to normal cells, indicating potential for targeted therapy .
Antiviral Activity
Compounds in this class have also been evaluated for antiviral properties:
- Viral Load Reduction: In animal models infected with influenza virus, related compounds have shown more than a 2-log reduction in viral load . This suggests that the compound may interfere with viral replication.
Toxicity and Safety Profile
Toxicological assessments reveal that this compound has a favorable safety profile:
- Subacute Toxicity Studies: In vivo studies conducted on mice indicate low toxicity at high doses (40 mg/kg), with no significant adverse effects observed .
Case Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions. A plausible route starts with a substituted phenol derivative (e.g., 3-hydroxyphenylboronic acid pinacol ester) undergoing nucleophilic substitution with chloroacetyl chloride, followed by N-methylation. Key intermediates include the boronate ester precursor and the chloroacetamide intermediate. Reaction conditions (e.g., DMF as solvent, potassium carbonate as base) and coupling agents (e.g., palladium catalysts for Suzuki-Miyaura cross-coupling) are critical . Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, B-O vibrations from dioxaborolane at ~1350 cm⁻¹) .
- NMR : ¹H NMR reveals methyl groups (δ ~1.3 ppm for tetramethyl dioxaborolane), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ ~9.8 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons in the dioxaborolane ring .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What are the solubility and stability considerations for this compound?
The dioxaborolane moiety is sensitive to hydrolysis. Store in anhydrous solvents (e.g., DMSO, DMF) under inert atmosphere. Solubility in polar aprotic solvents is high (>50 mg/mL), but limited in water (<1 mg/mL) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models identify optimal conditions (e.g., solvent, catalyst loading). For example, ICReDD’s reaction path search methods reduce trial-and-error by integrating computational and experimental data . Molecular docking may predict interactions if the compound has biological targets .
Q. How should researchers resolve discrepancies in biological activity data for similar acetamide derivatives?
- Dose-Response Studies : Validate activity across multiple concentrations.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity.
- Structural Analogs : Compare with compounds like N-substituted acetamides in , which showed hypoglycemic activity via thiazolidinedione interactions. Contradictions may arise from off-target effects or assay variability .
Q. What advanced strategies analyze the dioxaborolane ring’s stability under experimental conditions?
- Kinetic Studies : Monitor hydrolysis rates via ¹¹B NMR in aqueous buffers.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- X-ray Crystallography : Resolve crystal packing effects on stability .
Q. How can researchers design SAR studies for this compound’s bioactivity?
- Core Modifications : Vary substituents on the phenoxy or acetamide groups.
- Biological Assays : Test against targets like kinases or GPCRs, referencing ’s approach for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Methodological Resources
- Synthesis Protocols : Adapt ’s TLC-monitored reactions and ’s palladium-catalyzed coupling .
- Data Analysis : Apply ICReDD’s computational-experimental feedback loop for reaction optimization .
- Contradiction Mitigation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
